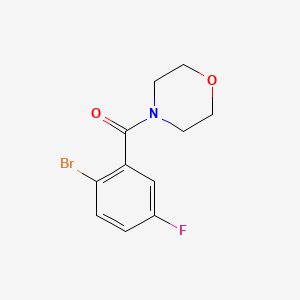

(2-Bromo-5-fluorophenyl)(morpholino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYUNBOMJFGUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640918 | |

| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-11-0 | |

| Record name | (2-Bromo-5-fluorophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a prevalent scaffold in numerous biologically active compounds, and the unique substitution pattern of the phenyl ring offers opportunities for developing novel therapeutic agents. This document details two primary and robust synthetic strategies: the acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride and the direct amide coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and guidance on product purification and characterization.

Introduction

This compound is an organic compound featuring a 2-bromo-5-fluorophenyl group linked to a morpholine ring via a carbonyl bridge.[1] While its specific applications are not extensively documented in publicly available literature, its structural motifs are of significant interest in the field of medicinal chemistry. The morpholine ring is a common constituent in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modification and can influence the compound's electronic properties and biological activity.

This guide will explore the two most practical and efficient methods for the synthesis of this target molecule, providing the necessary information for its successful preparation and characterization in a laboratory setting.

Physicochemical Properties

While extensive experimental data for the target compound is not widely published, some of its properties can be summarized based on available information and comparison with similar structures.

| Property | Value | Source |

| CAS Number | 951884-11-0 | [1] |

| Molecular Formula | C₁₁H₁₁BrFNO₂ | [1] |

| Molecular Weight | 288.11 g/mol | [1] |

| Appearance | Expected to be a white solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] |

Synthetic Pathways

The synthesis of this compound can be reliably achieved through two primary pathways, both of which are standard and well-established transformations in organic chemistry.

Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride

This classic two-step approach is often favored for its simplicity and typically high yields. It involves the initial conversion of 2-bromo-5-fluorobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with morpholine to form the desired amide.

The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though oxalyl chloride can also be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride.

Caption: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride.

The second step involves the nucleophilic acyl substitution reaction between the synthesized 2-bromo-5-fluorobenzoyl chloride and morpholine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by the base, yields the final amide product.

Pathway 2: Direct Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine

This one-pot synthesis method avoids the isolation of the acyl chloride intermediate by employing a coupling reagent to activate the carboxylic acid in situ. This approach is often preferred for its operational simplicity and the use of milder reaction conditions.

A variety of coupling reagents are available for this transformation, with uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts being highly effective.[2]

Mechanism with HATU: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine (morpholine) to form the amide bond. The byproducts of this reaction are generally soluble and can be easily removed during workup.

Caption: Direct Amide Coupling Workflow.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of similar compounds and should be adapted and optimized as necessary.

Protocol for Pathway 1: Acyl Chloride Formation and Subsequent Amidation

Step 1: Preparation of 2-Bromo-5-fluorobenzoyl Chloride

-

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous toluene or dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude 2-bromo-5-fluorobenzoyl chloride (from Step 1)

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol for Pathway 2: Direct Amide Coupling using HATU

-

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Morpholine

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

To a dry round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).

-

Dissolve the solids in anhydrous DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization

The crude this compound obtained from either pathway will likely require purification to remove any unreacted starting materials and reaction byproducts.

Purification

-

Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type. The exact solvent system should be determined by TLC analysis.

Characterization

-

¹H NMR:

-

The aromatic protons on the 2-bromo-5-fluorophenyl ring are expected to appear as multiplets in the range of δ 7.0-7.8 ppm.

-

The morpholine protons typically show two broad multiplets, one for the protons adjacent to the oxygen (downfield, around δ 3.6-3.8 ppm) and one for the protons adjacent to the nitrogen (upfield, around δ 3.4-3.6 ppm).[3]

-

-

¹³C NMR:

-

The carbonyl carbon should appear in the range of δ 165-170 ppm.

-

The aromatic carbons will be observed in the region of δ 115-160 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF).

-

The morpholine carbons adjacent to the oxygen will be in the range of δ 66-68 ppm, and those adjacent to the nitrogen will be in the range of δ 42-48 ppm.[3]

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

-

C-O stretching of the morpholine ether linkage will be present around 1115 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (288.11 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.

-

Conclusion

The synthesis of this compound can be effectively achieved through two well-established synthetic routes. The choice between the acyl chloride pathway and the direct amide coupling method will depend on the specific requirements of the researcher, including scale, available reagents, and desired reaction conditions. Both methods are robust and, with appropriate purification, can yield the target compound in high purity. The characterization data provided, though predictive, offers a solid framework for confirming the identity and purity of the synthesized product. This guide serves as a valuable resource for chemists in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this and similar compounds for further research and development.

References

- Fang, W., Deng, Q., Xu, M., & Tu, T. (2013). Supporting Information - A Mild and Efficient Nickel-Catalyzed Amidation of Aldehydes with Amines. The Royal Society of Chemistry.

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Kaur, P., Singh, G., & Kumar, H. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromo-5-fluorophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's physicochemical properties is paramount. These characteristics govern everything from reaction kinetics and product yield to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of significant interest as a versatile synthetic intermediate. While direct experimental data for this specific molecule remains somewhat elusive in publicly accessible databases, this document collates available information, draws logical inferences from structurally analogous compounds, and outlines the established methodologies for its empirical characterization. By synthesizing theoretical knowledge with practical analytical workflows, this guide aims to empower researchers to confidently utilize and further investigate this valuable chemical entity.

Molecular Architecture and Identification

This compound, with the empirical formula C₁₁H₁₁BrFNO₂, is a substituted aromatic ketone. Its structure features a central carbonyl group linking a 2-bromo-5-fluorophenyl ring to a morpholine moiety. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers multiple avenues for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

Key Identifiers:

Table 1: Molecular Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | - |

| Molecular Formula | C₁₁H₁₁BrFNO₂ | - |

| Molecular Weight | 288.11 g/mol | Computed |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br | - |

| InChI Key | InChI=1S/C11H11BrFNO2/c12-9-7-8(13)5-6-10(9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | - |

Note: The molecular weight and structural identifiers are calculated based on the known structure.

Predicted Physicochemical Characteristics

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical properties of a molecule. The following table summarizes predicted values for this compound, which are essential for designing synthetic routes, purification strategies, and formulation studies. These predictions are based on established algorithms and comparisons with structurally related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Research & Development |

| Melting Point | Not available | Purity assessment, formulation design. |

| Boiling Point | Not available | Purification (distillation), reaction condition setting. |

| LogP | ~2.5 - 3.5 | Lipophilicity, membrane permeability, solubility. |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Polarity, hydrogen bonding potential, membrane permeability. |

| Hydrogen Bond Donors | 0 | Intermolecular interactions, solubility. |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Intermolecular interactions, solubility, receptor binding. |

| Rotatable Bonds | 1 | Conformational flexibility, receptor binding. |

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most logically achieved through the amidation of an activated carboxylic acid derivative, specifically the corresponding acyl chloride, with morpholine. This is a standard and well-documented synthetic transformation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-bromo-5-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride (1 equivalent) in the same solvent to the cooled morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

Caption: A typical purification workflow for the target compound.

Analytical Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of this compound requires a combination of spectroscopic and chromatographic techniques.[1][2][3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 2-bromo-5-fluorophenyl ring, with coupling patterns influenced by both the bromine and fluorine substituents. The morpholine protons will typically appear as two distinct multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon, the substituted aromatic carbons, and the carbons of the morpholine ring.

-

¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks will correspond to C-N, C-O, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs strongly.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both purity analysis and structural confirmation.

Structural Elucidation and Solid-State Properties

For a definitive understanding of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the material's bulk properties.[4]

Potential Applications in Drug Discovery and Beyond

The this compound scaffold is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often imparting favorable properties such as improved solubility and metabolic stability. The substituted phenyl ring, with its bromine and fluorine atoms, provides handles for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for screening against various biological targets. This compound can serve as a key intermediate in the synthesis of novel therapeutics.

Conclusion and Future Directions

This compound is a chemical entity with considerable potential as a synthetic building block. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and encourage further experimental investigation to fully elucidate the properties of this promising molecule. The future development of novel pharmaceuticals and functional materials may well depend on a thorough understanding of such versatile intermediates.

References

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. (2020, April 24). Retrieved January 22, 2026, from [Link]

-

Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

(2-Bromo-5-fluorophenyl)(morpholino)methanone: A Comprehensive Technical Guide for Advanced Research

CAS Number: 951884-11-0

Molecular Formula: C₁₁H₁₁BrFNO₂

Molar Mass: 288.11 g/mol [1]

Introduction

(2-Bromo-5-fluorophenyl)(morpholino)methanone is a synthetic organic compound that stands at the confluence of two privileged structural motifs in medicinal chemistry: the substituted benzophenone core and the morpholine scaffold. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this molecule, from its synthesis and characterization to its potential applications and safety considerations. The strategic placement of a bromine atom, a fluorine atom, and a morpholine amide on the phenyl ring presents a versatile platform for the synthesis of complex molecular architectures with potential biological activity.

The presence of halogen substituents, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3] The morpholine ring is frequently incorporated into bioactive molecules to improve aqueous solubility, metabolic stability, and overall drug-like properties.[4] Consequently, this compound emerges as a valuable intermediate for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | White solid with a morpholine-like odor. | [1] |

| Solubility | Insoluble in water at normal temperature; soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |

| Storage Condition | 2-8°C | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride. This is a standard and robust method for amide bond formation. The precursor, 2-bromo-5-fluorobenzoyl chloride, can be readily prepared from the corresponding 2-bromo-5-fluorobenzoic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

This procedure details the conversion of a carboxylic acid to an acid chloride using thionyl chloride, a common and effective method.[5][6][7]

-

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

The resulting crude 2-bromo-5-fluorobenzoyl chloride can be used in the next step without further purification.

-

Part 2: Synthesis of this compound

This protocol describes a standard Schotten-Baumann type reaction for the acylation of an amine.[7][8]

-

Materials:

-

2-Bromo-5-fluorobenzoyl chloride (from Part 1)

-

Morpholine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve morpholine and an excess (typically 1.1-1.2 equivalents) of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM to the cooled morpholine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid (to remove excess morpholine and triethylamine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Reaction Mechanism

The synthesis involves two key mechanistic steps:

-

Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. The lone pair of the hydroxyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent steps involving the loss of sulfur dioxide and a proton lead to the formation of the acyl chloride.[9]

-

Nucleophilic Acyl Substitution: The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbonyl carbon of the 2-bromo-5-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both bromine and fluorine atoms.

-

Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets in the range of δ 3.5-4.0 ppm. Due to the amide bond, the rotation around the C-N bond may be restricted, leading to broader signals or even distinct signals for the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals are expected for the carbons of the phenyl ring, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to the bromine will be downfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will appear around δ 40-50 ppm, and the carbons adjacent to the oxygen will be further downfield, typically in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl stretching vibration of the amide.[10][11]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A stretching vibration for the C-N bond is expected in the 1200-1350 cm⁻¹ range.

-

C-O-C Stretch: A strong band corresponding to the ether linkage in the morpholine ring should appear in the 1100-1150 cm⁻¹ region.

-

C-Br and C-F Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1000 cm⁻¹).

Potential Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research.[1]

As a Scaffold in Medicinal Chemistry

The combination of the substituted benzophenone and morpholine moieties suggests its potential as a building block for compounds targeting a range of biological targets. Substituted benzophenones are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The morpholine ring is a privileged structure in drug design, known to enhance pharmacokinetic properties and provide crucial interactions with biological targets.[4]

Diagram of Potential Derivatizations

Caption: Potential synthetic transformations of the title compound.

The bromine atom on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 2-position, enabling the exploration of the chemical space around this scaffold to optimize biological activity.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Toxicity of Precursors and Reagents:

-

Thionyl Chloride: Thionyl chloride is a highly corrosive and reactive substance. It reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.[12][13][14][15][16]

-

Brominated and Fluorinated Aromatic Compounds: While specific toxicity data for the title compound is not available, related brominated aromatic compounds can have varying degrees of toxicity.[17][18][19][20] Fluorinated compounds can also exhibit toxicity at high doses.[3]

-

Conclusion

This compound is a strategically designed chemical intermediate that holds significant promise for applications in medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for research endeavors. The presence of multiple functional handles allows for diverse chemical modifications, paving the way for the discovery of novel compounds with potentially valuable biological activities. This guide provides a foundational understanding of its synthesis, characterization, and potential, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

-

(2-Bromo-5-methylphenyl)(morpholino)methanone. PubChem. (n.d.). Retrieved from [Link]

-

This compound. ChemBK. (2024-04-09). Retrieved from [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. (n.d.). Retrieved from [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. (n.d.). Retrieved from [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. (n.d.). Retrieved from [Link]

-

Purification of isopenicillin N synthetase. PubMed. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. CDN. (n.d.). Retrieved from [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Retrieved from [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov. (n.d.). Retrieved from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020-01-01). Retrieved from [Link]

-

4.2.6: Chemistry of Amides. Chemistry LibreTexts. (2022-10-04). Retrieved from [Link]

- Benzyl morpholine derivatives. Google Patents. (n.d.).

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents. (n.d.).

-

Brominated Flame Retardants – A Question of Safety. RTI International. (2022-05-20). Retrieved from [Link]

-

Acylated products using acetylchloride and benzoylchloride. ResearchGate. (n.d.). Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. (n.d.). Retrieved from [Link]

-

Amine to Amide (via Acid Chloride). Common Conditions. (n.d.). Retrieved from [Link]

-

REGIOSELECTIVE N-ACYLATION OF. TSI Journals. (2014-06-26). Retrieved from [Link]

-

SOP 0079 - Thionyl Chloride. Standard Operating Procedures for. (2013-07-22). Retrieved from [Link]

-

A new class of N-hydroxycinnamoyltransferases. Purification, cloning, and expression of a barley agmatine coumaroyltransferase (EC 2.3.1.64). PubMed. (n.d.). Retrieved from [Link]

-

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. (n.d.). Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020-05-30). Retrieved from [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. (2021-09-15). Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. (n.d.). Retrieved from [Link]

-

A plausible mechanism for the synthesis of an amide using I starting... ResearchGate. (n.d.). Retrieved from [Link]

-

CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. (n.d.). Retrieved from [Link]

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. (n.d.). Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. (n.d.). Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. (2020-04-08). Retrieved from [Link]

-

The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. (n.d.). Retrieved from [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (n.d.). Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. (2021-01-29). Retrieved from [Link]

-

(5-Bromo-2,4-difluorophenyl)(morpholino)methanone. PubChem. (n.d.). Retrieved from [Link]

- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents. (n.d.).

-

Acetophenone 13C NMR Analysis. Scribd. (n.d.). Retrieved from [Link]

-

2-Bromo-5-chlorobenzoyl chloride. PubChem. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. Specac Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. nj.gov [nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. drexel.edu [drexel.edu]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 19. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Technical Guide

Introduction

(2-Bromo-5-fluorophenyl)(morpholino)methanone, with the Chemical Abstracts Service (CAS) number 951884-11-0, is a synthetic organic compound characterized by a bromo-fluorophenyl group linked to a morpholine moiety via a carbonyl bridge.[1] Its molecular formula is C₁₁H₁₁BrFNO₂, corresponding to a molar mass of 288.11 g/mol .[1] While detailed research on its specific applications is not widely published, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering a predictive analysis based on established principles of spectroscopy and data from analogous structures. This document is intended for researchers and professionals in drug development and organic synthesis, providing a foundational understanding for the characterization of this and related molecules. The compound typically appears as a white solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but not in water.[1]

Molecular Structure and Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. The key structural features of this compound are:

-

A 1,2,4-trisubstituted benzene ring: This aromatic core is substituted with a bromine atom, a fluorine atom, and a morpholinocarbonyl group. The relative positions of these substituents are crucial for predicting the proton and carbon NMR spectra.

-

A morpholine ring: This saturated heterocycle will exhibit characteristic signals in the aliphatic region of the NMR spectra.

-

A ketone functional group (amide): The carbonyl (C=O) group will have a distinct signature in both the ¹³C NMR and infrared (IR) spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

-

Aromatic Protons (δ 7.0-8.0 ppm): The trisubstituted benzene ring will give rise to a complex multiplet pattern for the three aromatic protons. The electron-withdrawing effects of the bromine, fluorine, and carbonyl groups will deshield these protons, shifting them downfield. The coupling between the protons and with the fluorine atom (H-F coupling) will result in intricate splitting patterns.

-

Morpholine Protons (δ 3.0-4.0 ppm): The eight protons of the morpholine ring are not chemically equivalent. The four protons adjacent to the oxygen atom will be deshielded and appear at a lower field (further downfield) compared to the four protons adjacent to the nitrogen atom. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of the signals or even distinct signals for the axial and equatorial protons at lower temperatures. A multiplet is generally expected for these eight protons.[2]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 165-175 | The carbonyl carbon of an amide typically resonates in this region.[2] |

| Aromatic C-Br | 115-125 | The carbon atom directly attached to bromine is shielded compared to other aromatic carbons. |

| Aromatic C-F | 155-165 (doublet) | The carbon atom attached to fluorine will show a large one-bond C-F coupling constant. |

| Other Aromatic Carbons | 120-140 | The remaining aromatic carbons will appear in this range, with their exact shifts influenced by the positions of the substituents. |

| Morpholine C-N | 40-50 | The carbon atoms adjacent to the nitrogen are shielded relative to those next to the oxygen.[2] |

| Morpholine C-O | 65-75 | The carbon atoms adjacent to the more electronegative oxygen atom are deshielded.[2] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Amide) | 1630-1680 | Strong, sharp absorption due to carbonyl stretching. |

| C-N Stretch | 1250-1350 | Moderate absorption. |

| C-O-C (Ether) | 1070-1150 | Strong absorption from the morpholine ring. |

| Aromatic C=C | 1450-1600 | Multiple moderate to weak bands. |

| C-H (Aromatic) | 3000-3100 | Weak to moderate stretching vibrations. |

| C-H (Aliphatic) | 2850-2960 | Moderate to strong stretching vibrations from the morpholine ring. |

| C-Br Stretch | 500-600 | Weak to moderate absorption. |

| C-F Stretch | 1000-1400 | Strong absorption. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 288.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 287 and 289 (for the respective isotopes).

-

Major Fragmentation Pathways:

-

Loss of the morpholine group: A significant fragment would likely correspond to the (2-Bromo-5-fluorophenyl)carbonyl cation.

-

Fragmentation of the morpholine ring: Cleavage of the morpholine ring can lead to various smaller fragments.

-

Loss of bromine: The loss of the bromine atom from the molecular ion or fragments is another possible pathway.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC): Inject the sample into the GC system, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

Mass Spectrometry (MS): The separated compound elutes from the GC column and enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK.com. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. URL: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from docbrown.info. URL: [Link]

Sources

biological activity of (2-Bromo-5-fluorophenyl)(morpholino)methanone derivatives

An In-Depth Technical Guide on the Potential Biological Activities of (2-Bromo-5-fluorophenyl)(morpholino)methanone Derivatives

Introduction and Rationale: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound core represents a confluence of three such strategically important chemical moieties, suggesting a rich potential for diverse biological activity. This guide synthesizes current knowledge on structurally related compounds to build a compelling rationale for the investigation of this specific class of derivatives and provides a technical roadmap for their evaluation.

The core structure can be deconstructed into three key components, each contributing unique and advantageous properties:

-

The Morpholine Ring: This heterocycle is a cornerstone in drug design, frequently incorporated into approved drugs for its ability to improve physicochemical properties.[1][2] Its presence often imparts better aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1] The morpholine ring is not merely a passive solubilizing group; it can be an integral part of a molecule's pharmacophore, engaging in crucial interactions with biological targets like enzyme active sites and receptors.[1][3]

-

The Phenyl Ring with Halogen Substitution: The benzene core provides a rigid scaffold for orienting functional groups. The inclusion of halogens—specifically bromine and fluorine—is a well-established strategy in drug development.

-

Bromine: The bromo-substituent can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. It also adds lipophilicity, which can influence membrane permeability. Studies on related benzophenone analogues have shown that a bromo-substituent can be significant for potent anti-mitogenic activity.[4][5]

-

Fluorine: The substitution of hydrogen with fluorine is a common bioisosteric replacement used to modulate a molecule's electronic properties and block metabolic oxidation at that position, thereby increasing metabolic stability and bioavailability.[6]

-

This guide will explore the anticipated biological activities of this compound derivatives, focusing primarily on their potential as anticancer agents. We will delve into putative mechanisms of action, provide detailed experimental protocols for their validation, and present a framework for understanding their structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a standard amidation reaction. The general workflow involves the activation of 2-bromo-5-fluorobenzoic acid to form a more reactive species, such as an acyl chloride, which then readily reacts with morpholine to form the final amide product.

Caption: General synthesis workflow for the target methanone derivatives.

Anticipated Biological Activities & Mechanisms of Action

Based on extensive literature on related chemical structures, the this compound scaffold is hypothesized to possess significant therapeutic potential, most notably in oncology.

Anticancer Activity

The morpholine moiety is present in numerous compounds investigated for their anticancer properties.[4][7] Derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and neuroblastoma (SHSY-5Y).[8][9]

Potential Mechanisms of Action:

-

Inhibition of the PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its aberrant activation is a hallmark of many cancers. Several morpholine-containing derivatives, particularly those based on quinazoline and thieno[3,2-d]pyrimidine scaffolds, have been identified as potent and selective inhibitors of PI3K, with some showing IC50 values in the low nanomolar range.[10] The morpholine ring in these inhibitors often occupies a key pocket in the enzyme's active site.

Caption: Hypothesized inhibition of the PI3K signaling pathway.

-

Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Studies on morpholine-substituted quinazolines and benzophenone analogues have demonstrated that lead compounds trigger apoptosis as the primary mode of cell death.[5][8] This is often confirmed by observing characteristic morphological changes and through assays that detect the translocation of phosphatidylserine to the outer cell membrane.

-

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division.[9] Several active morpholine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[5][8] This prevents the cells from replicating their DNA and dividing, ultimately leading to cell death.

Comparative Cytotoxicity Data of Related Morpholine Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [8] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [8] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [8] |

| Morpholine-Anilinoquinoline (3d) | HepG2 (Liver) | 8.50 ± 0.08 | [9] |

| Morpholine-Anilinoquinoline (3c) | HepG2 (Liver) | 11.42 ± 0.01 | [9] |

Central Nervous System (CNS) Activity

The development of drugs targeting the CNS is challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, can improve a compound's ability to cross the BBB.[3] This makes morpholine a valuable scaffold for designing drugs that act on CNS targets.[3] Therefore, this compound derivatives could be investigated for activity against receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders.[3]

Proposed Experimental Protocols

To validate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, providing clear, quantitative endpoints.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This is the foundational assay to determine if the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells. The assay quantifies cell viability by measuring the metabolic activity of the cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Causality: If a compound shows potent cytotoxicity in the MTT assay, it is crucial to determine the mechanism of cell death. This protocol differentiates between apoptosis and necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[9]

-

Structure-Activity Relationship (SAR) and Future Directions

Initial investigations should focus on synthesizing a small library of this compound derivatives to establish a preliminary SAR. Key modifications could include:

-

Position of Halogens: Shifting the positions of the bromo and fluoro substituents on the phenyl ring to explore the impact on binding affinity and activity.

-

Substitution on the Phenyl Ring: Introducing other small electron-donating or electron-withdrawing groups to probe electronic requirements.

-

Modification of the Morpholine Ring: While generally conserved for its pharmacokinetic benefits, minor modifications could be explored if a specific target is identified.

The data gathered from these initial studies will be critical for guiding the next phase of development. Promising compounds should be advanced to more complex biological evaluations, including in vivo efficacy studies in animal models and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling. Identifying the specific molecular target (e.g., which PI3K isoform is inhibited) through biochemical assays and molecular modeling will be a crucial step toward rational drug design and optimization.

References

-

Kumar, A., Sharma, S., Kumar, D., Singh, N., & Sharma, A. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(3), 322-330. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3256. [Link]

-

Yadav, G., Ganguly, S., & Murugesan, S. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum, MDPI. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Fallacara, A. L., Glicerina, V., & Pierini, M. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3792-3804. [Link]

-

Yadav, G., Ganguly, S., & Murugesan, S. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum, MDPI. [Link]

-

PubChem. (n.d.). (3-Bromo-2-fluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2,3-difluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., O'uchi, J., Shimanuki, K., Sayama, M., & Nishimura, S. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Fikroh, R. A., Maxiselly, Y., & Cahyono, E. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Molekul, 15(1), 34. [Link]

-

Wang, L., Chen, Y., Lu, Y., Fu, H., & Wang, H. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(3), 169. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics. [Link]

-

Wang, X., Xin, M., Xu, J., Kang, B., Li, Y., Lu, S., & Zhang, S. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 96, 382-395. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. sciforum.net [sciforum.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Scientific Inquiry into (2-Bromo-5-fluorophenyl)(morpholino)methanone

An In-depth Technical Guide for the Research Community

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Frontiers of Known and Unknown

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a journey into uncharted territory. This guide addresses the compound (2-Bromo-5-fluorophenyl)(morpholino)methanone , a molecule of interest to researchers and drug development professionals. A thorough investigation of publicly accessible scientific literature and chemical databases reveals a critical finding: as of the date of this publication, the specific mechanism of action for this compound has not been elucidated or documented.

This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a foundational resource for the scientific community, providing a comprehensive overview of the available chemical information, contextualizing the compound within the broader landscape of pharmacologically active molecules with similar structural features, and outlining a strategic, technically-grounded approach for the future investigation of its potential biological activities. Our commitment to scientific integrity necessitates a clear distinction between established data and scientifically informed hypotheses.

Section 1: Molecular Profile of this compound

This compound is a synthetic organic compound characterized by a central methanone (ketone) linker connecting a 2-bromo-5-fluorophenyl group and a morpholine ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrFNO₂ | PubChem |

| Molecular Weight | 288.11 g/mol | Amerigo Scientific[1] |

| CAS Number | 951884-11-0 | Amerigo Scientific[1] |

| Appearance | White solid (typical) | ChemBK[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMSO. | ChemBK[2] |

The synthesis of this compound is generally achieved through the reaction of morpholine with 2-bromo-5-fluorobenzoyl chloride or a similarly activated 2-bromo-5-fluorobenzoic acid derivative.[2] This straightforward synthesis makes it an accessible compound for research purposes.

Section 2: Hypothesis Generation – Clues from Structural Analogs

While no direct biological data for this compound exists, the constituent chemical motifs—the morpholine ring and the halogenated phenyl group—are prevalent in a wide array of bioactive molecules. Analyzing the established mechanisms of these related compounds allows us to formulate hypotheses for potential, yet unproven, biological activities.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged" structure in drug discovery, frequently incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. Furthermore, the morpholine nucleus is integral to the pharmacophore of numerous approved drugs with diverse mechanisms of action.

-

PI3K/Akt/mTOR Pathway: A significant number of compounds containing a morpholine ring have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. For instance, a series of 4-morpholino-2-phenylquinazolines were evaluated as potent inhibitors of the p110α isoform of PI3K.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

-

Anticancer and Apoptotic Activity: Studies on 6-morpholino-purine derivatives have indicated that they can induce apoptosis in human leukemia cells.[4] Interestingly, the precise downstream apoptotic pathway appeared to be influenced by other substitutions on the purine ring.[4] Other novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells, inducing G0/G1 cell cycle arrest and cell death primarily through necrosis.[5][6]

The Bromo-Fluorophenyl Group: Modulator of Bioactivity

The presence and position of halogen atoms on a phenyl ring can significantly influence a molecule's binding affinity, lipophilicity, and metabolic stability.

-

Kinase Inhibition: The fluorophenyl group is a common feature in many kinase inhibitors. For example, the discovery of an orally active and selective Aurora Kinase B inhibitor featured a N-(3-fluorophenyl)acetamide moiety. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their inhibition is a major strategy in cancer therapy.

-

Antimicrobial Potential: Halogenated aromatic compounds have a long history of investigation for antimicrobial properties. While not directly related to the topic compound, the emergence of extensively drug-resistant bacteria has spurred the synthesis of novel compounds, including those with bromo-phenyl structures, to identify new antibacterial agents.

Section 3: A Proposed Research Workflow for Elucidating the Mechanism of Action

For a novel compound like this compound, a systematic, multi-pronged approach is required to identify its biological target and elucidate its mechanism of action. The following details a logical experimental workflow.

Step 1: Broad Phenotypic Screening

The initial step is to perform high-throughput phenotypic screening across a diverse range of cell lines to identify any significant biological activity.

Experimental Protocol: Cellular Proliferation Assay (e.g., MTS/XTT Assay)

-

Cell Plating: Seed various human cancer and normal cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Assay: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

-

Incubation and Reading: Incubate the plates for 1-4 hours at 37°C. The viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration.

Logical Flow of Phenotypic Screening

Caption: Workflow for initial bioactivity assessment.

Step 2: Target Identification and Validation

If a consistent and potent phenotype is observed, the next critical phase is to identify the molecular target(s).

Methodologies for Target Identification:

-

Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.

-

Computational Docking: Based on the activities of structural analogs, in silico docking studies can be performed against known protein targets (e.g., the ATP-binding pocket of various kinases) to predict potential binding interactions.

-

Kinase Profiling: If anticancer activity is observed, the compound can be screened against a large panel of recombinant kinases to identify direct enzymatic inhibition.

Target Validation Workflow

Caption: A multi-faceted approach to target validation.

Step 3: Pathway Analysis and Mechanistic Studies

Once a target is validated, the focus shifts to understanding how the compound-target interaction affects downstream cellular signaling pathways.

Experimental Protocols:

-

Western Blotting: To probe the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the identified target.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and other pathway components upon treatment with the compound.

-

Gene Expression Profiling (RNA-Seq): To obtain a global view of the transcriptional changes induced by the compound.

Conclusion and Future Directions

This compound stands as a molecule with unexplored biological potential. While its mechanism of action is currently unknown, its structural motifs, shared with numerous pharmacologically active agents, provide a rational basis for hypothesizing potential anticancer and antimicrobial activities. The lack of existing data underscores an opportunity for novel research.

The path forward requires a systematic and unbiased investigation, beginning with broad phenotypic screening, followed by rigorous target identification and detailed mechanistic studies as outlined in this guide. Such an endeavor will be crucial in transforming this compound from a chemical entity into a tool for understanding complex biological processes and potentially, a lead compound for future therapeutic development.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. Retrieved from [Link]

-

Antitumor activity of new morpholino anthracyclines. (1988). PubMed. Retrieved from [Link]

-

(2-Bromo-5-fluorophenyl)(4-morpholinyl)methanone. Amerigo Scientific. Retrieved from [Link]

-

Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. (2018). National Institutes of Health. Retrieved from [Link]

-

Target Identification and Mode of Action Studies. University of Florida. Retrieved from [Link]

-

Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2022). MDPI. Retrieved from [Link]

-

This compound - CAS:951884-11-0. 奔旗商城. Retrieved from [Link]

-

(2-Bromo-5-methylphenyl)(morpholino)methanone | C12H14BrNO2. PubChem. Retrieved from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved from [Link]

-